molecular formula C7H3BrFNO B2963843 6-Bromo-4-fluoro-1,3-benzoxazole CAS No. 1935181-98-8

6-Bromo-4-fluoro-1,3-benzoxazole

Cat. No. B2963843
CAS RN: 1935181-98-8
M. Wt: 216.009
InChI Key: WMDPNXKKBGQNLW-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1,3-benzoxazole is a chemical compound with the CAS Number: 1935181-98-8 . It has a molecular weight of 216.01 . The IUPAC name for this compound is 6-bromo-4-fluorobenzo[d]oxazole . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of benzoxazoles and benzothiazoles can be achieved from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The InChI code for 6-Bromo-4-fluoro-1,3-benzoxazole is 1S/C7H3BrFNO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

6-Bromo-4-fluoro-1,3-benzoxazole is a solid at ambient temperature . It has a molecular weight of 216.01 .

Scientific Research Applications

Fluorescent Probe Sensing for Metal Cations

6-Bromo-4-fluoro-1,3-benzoxazole derivatives are applicable in the development of fluorescent probes for sensing metal cations. A study by Tanaka et al. (2001) illustrates the synthesis of benzoxazole derivatives that can sense magnesium and zinc cations. These compounds exhibit large fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety, demonstrating their utility in detecting changes in pH and selective metal cation sensing (Tanaka et al., 2001).

Corrosion Inhibition

Another application of bromo-fluoro-benzoxazole compounds is in corrosion inhibition. Chaitra et al. (2015) investigated triazole Schiff bases, including a compound structurally similar to 6-Bromo-4-fluoro-1,3-benzoxazole, for their efficiency in inhibiting corrosion on mild steel in acidic media. The study found that these compounds exhibit excellent inhibition efficiency, which increases with concentration and provides valuable insights into the development of new corrosion inhibitors (Chaitra et al., 2015).

Anti-inflammatory and Cytotoxic Agents

In the realm of biomedical research, benzoxazole derivatives, including those with halogen substitutions like 6-Bromo-4-fluoro-1,3-benzoxazole, have been synthesized and evaluated for their potential anti-inflammatory and cytotoxic activities. Thakral et al. (2022) synthesized halogenatedphenyl benzoxazole-5-carboxylic acids and found significant anti-inflammatory activity and cytotoxicity against certain cell lines, highlighting the potential of these compounds in drug development (Thakral et al., 2022).

Antimicrobial and Antioxidant Activities

Furthermore, benzoxazole compounds have been explored for their antimicrobial and antioxidant properties. Rezki and Aouad (2017) conducted a study on benzothiazole and fluorinated-1,2,4-triazole conjugates, demonstrating their efficacy as antimicrobial agents against pathogenic bacterial and fungal strains. This research indicates the potential of benzoxazole derivatives in creating new antimicrobial and antioxidant therapies (Rezki & Aouad, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P271) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

6-bromo-4-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDPNXKKBGQNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC=N2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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